Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 2nd position of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ethyl 6-substituted-1,2,3,4-tetrahydronaphthalene-2-carboxylates.
Reduction: Formation of ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Oxidation: Formation of naphthalene-2-carboxylate derivatives.
Scientific Research Applications
Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains a fluorine atom at the 6th position.
Ethyl 6-iodo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains an iodine atom at the 6th position.
Uniqueness
Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Biological Activity
Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (C13H15BrO2) is a brominated derivative of tetrahydronaphthalene that features an ethyl ester functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom and the carboxylate moiety suggests possible interactions with biological macromolecules, which could lead to various therapeutic effects.
- Molecular Formula : C13H15BrO2
- Molecular Weight : 283.16 g/mol
- IUPAC Name : this compound
- CAS Number : 97902-66-4
The structure of this compound includes a tetrahydronaphthalene backbone that contributes to its hydrophobic characteristics and potential interactions with lipid membranes.
Biological Activity Overview
Research into the biological activity of this compound indicates potential interactions with various biological targets. The compound's unique structure may influence its activity against certain enzymes and receptors.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with receptors that modulate cellular signaling pathways.
Case Study 1: Enzyme Interaction
In a study examining the interaction of similar compounds with cytochrome P450 enzymes, it was found that brominated naphthalene derivatives can act as inhibitors. This compound may exhibit similar inhibitory effects due to its structural characteristics.
Case Study 2: Antimicrobial Activity
Research has indicated that compounds with similar structures show antimicrobial properties. This compound could potentially demonstrate activity against various bacterial strains based on preliminary assays conducted on related compounds.
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Bromo-1,2,3,4-tetrahydronaphthalene | Lacks carboxylic acid group | Limited data on activity |
Ethyl 1-naphthoate | Different aromatic structure | Moderate antibacterial activity |
Ethyl 6-chloro-1,2,3,4-tetrahydronaphthalene | Contains chlorine instead of bromine | Potentially lower activity than brominated analogs |
The comparative analysis highlights the unique aspects of this compound in terms of its potential biological activities compared to structurally similar compounds.
Properties
IUPAC Name |
ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h5-6,8,11H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQOOSLIWDUCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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